2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide
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Overview
Description
2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide is an organic compound characterized by the presence of a chlorophenoxy group, a cyanobutyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-chlorophenol, which undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the cyanobutyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic attack.
Amidation: The resulting intermediate is then subjected to amidation with acryloyl chloride or a similar reagent to form the propanamide structure.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide would involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for introducing new substituents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine
Pharmaceuticals: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Agrochemicals: Potential use as a herbicide or pesticide due to its structural similarity to known active compounds.
Mechanism of Action
The mechanism by which 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetic acid: Known for its use as a herbicide.
N-(2-chlorophenyl)-N’-cyano-N’'-methylguanidine: Another compound with potential biological activity.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-3-6-11(9-16)17-14(18)10(2)19-13-8-5-4-7-12(13)15/h4-5,7-8,10-11H,3,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGWYTTYLJWDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C(C)OC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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